molecular formula C21H24FNO4S B12145152 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-propoxybenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-propoxybenzamide

Cat. No.: B12145152
M. Wt: 405.5 g/mol
InChI Key: WTWFGIAOPWFLMP-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-propoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes a tetrahydrothiophene ring, a fluorobenzyl group, and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-propoxybenzamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the cyclization of a suitable diene with sulfur dioxide under controlled conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with an appropriate nucleophile.

    Attachment of the Propoxybenzamide Moiety: The final step involves the coupling of the tetrahydrothiophene derivative with 2-propoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tetrahydrothiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like nitrating agents or halogenating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-propoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its unique properties may also make it useful in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-propoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorobenzyl)-2-propoxybenzamide: Lacks the tetrahydrothiophene ring, making it less complex.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide: Lacks the fluorobenzyl group, which may alter its biological activity.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-chlorobenzyl)-2-propoxybenzamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and interactions.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-propoxybenzamide is unique due to the combination of its structural features. The presence of the tetrahydrothiophene ring, fluorobenzyl group, and propoxybenzamide moiety provides a distinct set of chemical properties and potential biological activities that are not found in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H24FNO4S

Molecular Weight

405.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-2-propoxybenzamide

InChI

InChI=1S/C21H24FNO4S/c1-2-12-27-20-6-4-3-5-19(20)21(24)23(18-11-13-28(25,26)15-18)14-16-7-9-17(22)10-8-16/h3-10,18H,2,11-15H2,1H3

InChI Key

WTWFGIAOPWFLMP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

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